![molecular formula C13H26N4O2 B1593746 Formaldehyde, polymer with N,N'-bis(2-aminoethyl)-1,2-ethanediamine and phenol CAS No. 32610-77-8](/img/structure/B1593746.png)
Formaldehyde, polymer with N,N'-bis(2-aminoethyl)-1,2-ethanediamine and phenol
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Overview
Description
Phenol-formaldehyde, cross-linked, triethylenetetramine activated is a member of phenols.
Scientific Research Applications
Synthesis and Characterization of Hardeners and Resins
Synthesis of Polyamine Hardeners The synthesis of aromatic polyamine hardeners for epoxy resins using the interaction of Bisphenol A, formaldehyde, and N,N'-bis(2-aminoethyl)-1,2-ethanediamine was explored. Various solvents and conditions were tested to study the synthesis process. The physical characteristics of the resulting hardeners were examined and compared with commercial hardeners, and the coatings hardened by these compounds showed promising characteristics (Apanovich et al., 2019).
Modification and Characterization of Polymers Phenol formaldehyde resin was used to modify sulfonated poly(etheretherketone) (SPEEK). The modified films demonstrated consistent mechanical properties, water uptake, ion-exchange capacity, and proton conductivity, making them promising for applications like fuel cells (Deb et al., 2007).
Synthesis of Ligands and Polymers Tetradentate amine-phenol ligands were synthesized from formaldehyde, substituted phenols, and amines. These ligands, useful in catalyst development, were synthesized in water, which was found to be more effective than methanol, especially for hydrophobic phenols (Collins et al., 2007).
Applications in Material Properties and Chelation
Polymer Chelation and Metal-Ion Uptake The chelation behavior of phenolic‐formaldehyde polymers with trivalent lanthanide metal-ions was investigated, revealing specific metal-ion uptake capacities and highlighting the potential of these polymers in applications involving metal-ion chelation and separation (Al-Rimawi et al., 2004).
Characterization of Adhesive Cure Chemistry The interaction and cure chemistry of phenol–formaldehyde adhesive with wood cell walls, particularly with guaiacyl lignin, were characterized. This study provided insights into the mechanisms of adhesive bonding, highlighting the competition between wood polymer degradation and bond formation during curing (Yelle & Ralph, 2016).
properties
CAS RN |
32610-77-8 |
---|---|
Product Name |
Formaldehyde, polymer with N,N'-bis(2-aminoethyl)-1,2-ethanediamine and phenol |
Molecular Formula |
C13H26N4O2 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H18N4.C6H6O.CH2O/c7-1-3-9-5-6-10-4-2-8;7-6-4-2-1-3-5-6;1-2/h9-10H,1-8H2;1-5,7H;1H2 |
InChI Key |
NBZZTGGDZKVWPZ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
Canonical SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCNCCN)N |
Other CAS RN |
32610-77-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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